ethenoxycyclopropane
Description
Ethenoxycyclopropane (CAS 16545-67-8), also known as vinyl cyclopropyl ether, is a cyclic ether characterized by a cyclopropane ring bonded to an ethenyloxy group (-O-CH=CH₂). Its molecular formula is C₅H₈O, with a molecular weight of 84.12 g/mol . The compound’s structure combines the high ring strain of cyclopropane with the reactivity of a vinyl ether, making it a versatile intermediate in organic synthesis. Key identifiers include:
- InChIKey: XRCVFFQSIMHODB-UHFFFAOYSA-N
- Synonyms: Cyclopropyl vinyl ether, (ethenyloxy)cyclopropane .
This compound is primarily used in polymerization reactions and as a precursor for synthesizing strained heterocycles. Its reactivity is influenced by the electron-rich oxygen atom and the strained cyclopropane ring, which can undergo ring-opening under acidic or thermal conditions.
Properties
CAS No. |
16545-67-8 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
ethenoxycyclopropane |
InChI |
InChI=1S/C5H8O/c1-2-6-5-3-4-5/h2,5H,1,3-4H2 |
InChI Key |
XRCVFFQSIMHODB-UHFFFAOYSA-N |
SMILES |
C=COC1CC1 |
Canonical SMILES |
C=COC1CC1 |
Other CAS No. |
16545-67-8 |
Synonyms |
ethenoxycyclopropane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: ethenoxycyclopropane can be synthesized through various methods. One common approach involves the methylenation of 2-chloroethyl vinyl ether followed by dehydrochlorination. Another method includes the methylenation of divinyl ether with one molecular proportion of reagent .
Industrial Production Methods: In industrial settings, vinyl cyclopropyl ether can be produced using high-purity vinyl ether formation reactions. This involves subjecting the reaction mixture to specific conditions to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: ethenoxycyclopropane undergoes several types of chemical reactions, including:
Polymerization: The compound can polymerize to form new cyclopropoxy compounds.
Rearrangement: It can undergo vinylcyclopropane-cyclopentene rearrangement, converting the vinyl-substituted cyclopropane ring into a cyclopentene ring.
Claisen Rearrangement: This involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers.
Common Reagents and Conditions:
Polymerization: Typically involves catalysts and specific temperature conditions.
Rearrangement: Requires pyrolysis conditions, often above 400°C.
Claisen Rearrangement: Involves heating to around 250°C.
Major Products:
Polymerization: Leads to cyclopropoxy compounds.
Rearrangement: Produces cyclopentene derivatives.
Claisen Rearrangement: Results in β-aryl allyl ethers.
Scientific Research Applications
ethenoxycyclopropane is widely used in scientific research due to its versatile reactivity:
Organic Synthesis: It serves as a building block for synthesizing cyclopentanes and other cyclic compounds.
Polymer Chemistry: Used in the preparation of photosensitive materials and copolymers.
Material Science: Employed in the development of UV-curable coatings and adhesives.
Mechanism of Action
The unique reactivity of vinyl cyclopropyl ether is attributed to the conjugation effects of the cyclopropyl and vinyl groups transmitted through the ether oxygen atom. This conjugation facilitates various rearrangements and polymerization reactions . The compound’s ability to undergo ring expansion and form cyclopentene rings is a key aspect of its mechanism .
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structure Type | Dipole Moment (D) | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | C₅H₈O | 84.12 | 16545-67-8 | Cyclopropane + vinyl ether | Not Available | Ether, cyclopropane |
| 2-Oxabicyclo[3.1.0]hexane | C₅H₈O | 84.12 | Not Available | Bicyclic ether | 1.71 | Epoxide, bicyclic framework |
| Cyclopent-2-en-1-ol | C₅H₈O | 84.12 | 3212-60-0 | Cyclopentene + alcohol | Not Available | Alcohol, alkene |
| Allyl vinyl ether | C₅H₈O | 84.12 | Not Available | Acyclic ether | Not Available | Ether, alkene |
Key Findings:
Structural Differences: this compound features a monocyclic structure with a strained cyclopropane ring and a vinyl ether group. 2-Oxabicyclo[3.1.0]hexane is a bicyclic ether with a fused three-membered ring, resulting in greater ring strain and a higher dipole moment (1.71 D) compared to monocyclic analogs . Cyclopent-2-en-1-ol contains a hydroxyl group and a conjugated alkene, enabling hydrogen bonding and electrophilic addition reactions, unlike the ether functionality in this compound .
Reactivity: this compound undergoes acid-catalyzed ring-opening due to its strained cyclopropane ring, yielding linear aldehydes or ketones. 2-Oxabicyclo[3.1.0]hexane exhibits unique reactivity in polymerization and serves as a precursor to furan derivatives due to its bicyclic strain . Cyclopent-2-en-1-ol participates in oxidation reactions (e.g., forming cyclopentenone) and Diels-Alder cycloadditions, leveraging its alcohol and alkene groups .
Applications: this compound is employed in synthesizing functionalized polymers and bioactive molecules. 2-Oxabicyclo[3.1.0]hexane is used in materials science for creating rigid polymer backbones . Cyclopent-2-en-1-ol finds applications in fragrance synthesis and pharmaceuticals due to its stereochemical versatility .
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